
Mercury, (acetyloxy)(pentamethylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercury, (acetyloxy)(pentamethylphenyl)- is an organomercury compound characterized by the presence of an acetyloxy group and a pentamethylphenyl group attached to a mercury atom. Organomercury compounds are known for their diverse applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mercury, (acetyloxy)(pentamethylphenyl)- typically involves the reaction of pentamethylphenylmercury chloride with acetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyloxy group. The general reaction scheme is as follows:
Pentamethylphenylmercury chloride+Acetic anhydride→Mercury, (acetyloxy)(pentamethylphenyl)-+Hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to remove impurities and obtain the desired compound.
化学反応の分析
Types of Reactions
Mercury, (acetyloxy)(pentamethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of mercury(II) acetate.
Reduction: Formation of elemental mercury or mercury(I) compounds.
Substitution: Formation of various organomercury derivatives depending on the substituent introduced.
科学的研究の応用
Mercury, (acetyloxy)(pentamethylphenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a tool in medicinal chemistry.
Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of Mercury, (acetyloxy)(pentamethylphenyl)- involves its interaction with various molecular targets. The compound can bind to thiol groups in proteins, affecting their function. It can also interact with nucleophilic sites in enzymes, altering their activity. The pathways involved include:
Inhibition of enzyme activity: By binding to active sites or essential thiol groups.
Disruption of cellular processes: Through interaction with cellular components and biomolecules.
類似化合物との比較
Similar Compounds
Methylmercury: Known for its neurotoxicity and environmental impact.
Ethylmercury: Used in vaccines as a preservative.
Phenylmercury: Utilized in fungicides and antiseptics.
Uniqueness
Mercury, (acetyloxy)(pentamethylphenyl)- is unique due to its specific structural features, which confer distinct chemical reactivity and biological interactions. Its acetyloxy group provides a site for further chemical modifications, making it a versatile compound in research and industrial applications.
特性
CAS番号 |
56457-41-1 |
|---|---|
分子式 |
C13H18HgO2 |
分子量 |
406.87 g/mol |
IUPAC名 |
acetyloxy-(2,3,4,5,6-pentamethylphenyl)mercury |
InChI |
InChI=1S/C11H15.C2H4O2.Hg/c1-7-6-8(2)10(4)11(5)9(7)3;1-2(3)4;/h1-5H3;1H3,(H,3,4);/q;;+1/p-1 |
InChIキー |
FOIVYARZYWJXBS-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C(=C(C(=C1C)C)[Hg]OC(=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



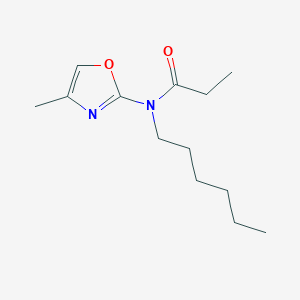
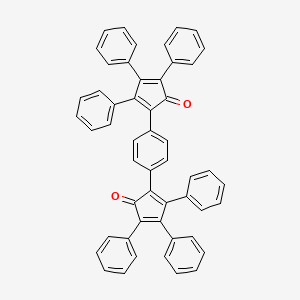
![Methyl 9-[(oxoacetyl)oxy]nonanoate](/img/structure/B14628795.png)
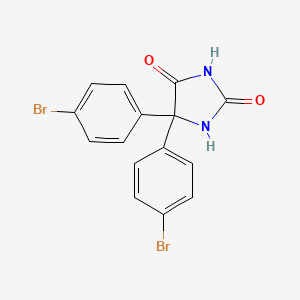

![1-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14628813.png)
![3-Phenyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628821.png)
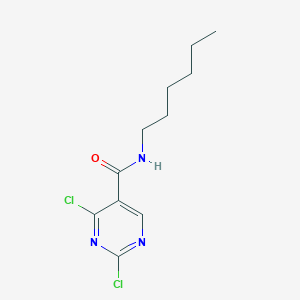
![(3,5-Dipropyl-1h-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7h)-yl)methanol](/img/structure/B14628832.png)
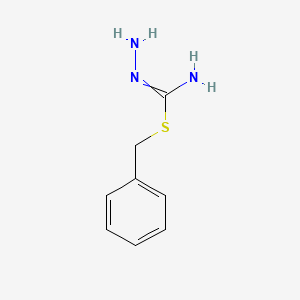
![1-[(Tetradecanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14628846.png)
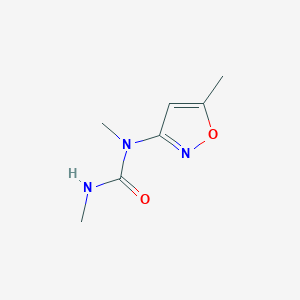
![3-[2-(2-Hydroxybenzoyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14628859.png)
